molecular formula C26H25ClN2O3S B3512159 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone

Cat. No.: B3512159
M. Wt: 481.0 g/mol
InChI Key: RTGBCWHZVNVNCO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone: is a complex organic compound that features a combination of benzodioxole, piperazine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1,3-benzodioxole with piperazine to form the benzodioxolylmethylpiperazine intermediate. This intermediate is then reacted with 4-chlorophenylsulfanylmethylbenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine or chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the design of molecules with improved efficacy and selectivity.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone

Uniqueness

The uniqueness of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylsulfanyl]methyl}phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3S/c27-22-6-8-23(9-7-22)33-17-19-1-4-21(5-2-19)26(30)29-13-11-28(12-14-29)16-20-3-10-24-25(15-20)32-18-31-24/h1-10,15H,11-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBCWHZVNVNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CSC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone
Reactant of Route 2
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone
Reactant of Route 3
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone
Reactant of Route 4
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone
Reactant of Route 5
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone

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